molecular formula C20H22AlCl2O7 B085574 Alufibrate CAS No. 14613-01-5

Alufibrate

Cat. No.: B085574
CAS No.: 14613-01-5
M. Wt: 472.3 g/mol
InChI Key: RSMSFENOAKAUJU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Alufibrate, also known as aluminum clofibrate, is a fibric acid derivative historically investigated as an antilipidemic agent . It is a prodrug that is hydrolyzed in the body to release the active metabolite, clofibric acid, along with aluminum hydroxide . Its primary research value lies in its action as an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . Activation of this nuclear receptor modulates gene expression, leading to a mechanism of action that includes increased activity of extrahepatic lipoprotein lipase, enhanced lipoprotein triglyceride lipolysis, and increased clearance of apolipoprotein B . This makes this compound a relevant compound for studying the regulation of lipid metabolism, particularly in research models of severe hypertriglyceridemia and primary dysbetalipoproteinemia (Type III hyperlipidemia) . Researchers utilize this compound to investigate processes such as the conversion of very low-density lipoproteins (VLDL) to LDL, the elevation of HDL, and the promotion of beta-oxidation . This compound is presented for laboratory research applications only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for any diagnostic, therapeutic, or clinical procedures, or for human or veterinary use .

Properties

CAS No.

14613-01-5

Molecular Formula

C20H22AlCl2O7

Molecular Weight

472.3 g/mol

InChI

InChI=1S/2C10H11ClO3.Al.H2O/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h2*3-6H,1-2H3,(H,12,13);;1H2/q;;+2;/p-2

InChI Key

RSMSFENOAKAUJU-UHFFFAOYSA-L

SMILES

CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O

Canonical SMILES

CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O

Other CAS No.

24818-79-9

Synonyms

alfibrate
alufibrate
aluminum bis(alpha-para-chlorophenoxy)isobutyrate
Atherolip

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

The most widely cited method involves the base-catalyzed condensation of p-chlorophenol with acetone, followed by chloroform-mediated esterification. Key steps include:

  • Condensation Reaction :
    p-Chlorophenol reacts with acetone in the presence of sodium hydroxide (NaOH) at 20–30°C. Chloroform is added dropwise to facilitate nucleophilic substitution, forming 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid).

  • Esterification and Salt Formation :
    Clofibric acid is neutralized with aluminum hydroxide under controlled pH conditions to yield this compound. The reaction is typically carried out in aqueous medium at 70°C, followed by crystallization at ≤10°C.

Critical Parameters :

  • Temperature : Maintaining 25–30°C during condensation prevents side reactions.

  • pH Control : Neutralization with HCl to pH 2–3 ensures optimal precipitation of clofibric acid.

  • Solvent Recovery : Acetone is distilled and recycled to improve cost efficiency.

Table 1: Reagents and Conditions for Laboratory-Scale Synthesis

ReagentRoleQuantity (mol)TemperatureTime
p-ChlorophenolStarting material1.020–30°C3 h
AcetoneSolvent/Reactant2.5Reflux
NaOHBase catalyst1.225–30°C
ChloroformAlkylating agent1.0Dropwise
Aluminum hydroxideSalt-forming agent0.570°C1 h

Industrial Production Considerations

Industrial synthesis scales the laboratory method but introduces additional optimizations:

  • Continuous Flow Reactors : Replace batch reactors to enhance yield (≥85%) and reduce reaction time.

  • Crystallization Optimization : Controlled cooling rates (1–2°C/min) improve crystal purity (>98%).

  • Waste Management : Chloroform byproducts are captured via distillation and reused, aligning with green chemistry principles.

Challenges :

  • Moisture Sensitivity : Aluminum clofibrate is hygroscopic, requiring anhydrous conditions during storage.

  • Cost of Raw Materials : p-Chlorophenol accounts for 60–70% of production costs, necessitating efficient recovery systems.

Physicochemical Properties of this compound

This compound’s stability and bioavailability are influenced by its molecular structure and physical characteristics:

Table 2: Physicochemical Profile of this compound

PropertyValue
Molecular formulaC₂₀H₂₁AlCl₂O₇
Molecular weight471.26 g/mol
Melting point120–123°C
SolubilitySoluble in DMSO (>50 mg/mL)
AppearancePale yellow crystalline solid
Storage conditions2–8°C (short-term), -20°C (long-term)

Key Observations :

  • Thermal Stability : Decomposition occurs above 230°C, necessitating low-temperature processing.

  • Hydrolysis Sensitivity : The aluminum ester bond hydrolyzes in aqueous solutions, limiting its use to non-aqueous formulations.

Reaction Mechanism and Key Intermediates

The synthesis mechanism proceeds via nucleophilic aromatic substitution (SNAr):

  • Formation of Phenoxide Ion :
    p-Chlorophenol deprotonates in the presence of NaOH, forming a phenoxide ion that attacks acetone’s carbonyl carbon.

  • Alkylation with Chloroform :
    Chloroform acts as an alkylating agent, introducing the methyl group to yield clofibric acid.

  • Salt Formation :
    Clofibric acid reacts with aluminum hydroxide in a 2:1 molar ratio, forming the stable aluminum chelate.

Purification and Crystallization Techniques

Crystallization Protocol :

  • Dissolve crude this compound in hot water (70°C).

  • Adjust pH to 2–3 with HCl to precipitate crystals.

  • Cool to ≤10°C and filter under reduced pressure.

  • Wash with cold ethanol and dry under vacuum.

Purity Analysis :

  • HPLC : Purity >98% with a C18 column and acetonitrile/water mobile phase.

  • Elemental Analysis : Matches theoretical values for C (50.97%), H (4.49%), and Cl (15.04%) .

Chemical Reactions Analysis

Types of Reactions: Alufibrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alufibrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of aluminium clofibrate involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to increased lipoprotein lipase activity, which enhances the breakdown of triglycerides in lipoproteins. The overall effect is a reduction in very low-density lipoprotein (VLDL) levels and an increase in high-density lipoprotein (HDL) levels .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Metal Salts of Clofibric Acid

Alufibrate vs. Magnesium Clofibrate (Clomag)
Property This compound Magnesium Clofibrate
Molecular Formula C20H21AlCl2O7 C20H20Cl2MgO6
Molecular Weight 471.26 g/mol 451.58 g/mol
Melting Point Not reported 326–328°C
Pharmacological Effect Hypolipidemic Hypolipidemic
Key Difference Aluminum salt; no antiplatelet effect Magnesium salt; limited clinical data

Both compounds are clofibric acid salts but differ in metal ions, which may alter pharmacokinetics. This compound has been clinically tested, whereas magnesium clofibrate lacks extensive human trial data .

This compound vs. Clofibrate (Parent Compound)

Clofibrate, the ethyl ester of clofibric acid, was the first-generation fibrate. Unlike this compound, it is metabolized to clofibric acid in vivo. Key differences:

  • Bioavailability : Clofibrate requires hydrolysis for activation, while this compound directly releases clofibric acid .
  • Safety: Clofibrate was associated with cholelithiasis and myopathy, leading to its decline.

Functional Analogs: Fibrates with Similar Mechanisms

This compound vs. Plafibride (ITA 104)

A head-to-head trial in healthy volunteers compared escalating doses (50–1600 mg/day) of both drugs :

Parameter This compound Plafibride
Hypolipidemic Efficacy Slightly higher reduction Moderate reduction
Antiplatelet Activity None observed Significant at ≥800 mg/day
Side Effects None reported None reported

This compound’s superior lipid-lowering effect contrasts with Plafibride’s unique antiplatelet action, suggesting divergent therapeutic applications.

This compound vs. Fenofibrate

Fenofibrate, a third-generation fibrate, has enhanced bioavailability due to micronized formulations . While direct comparative data are absent, key distinctions include:

  • Chemical Structure: Fenofibrate is a fenofibric acid derivative, whereas this compound is a clofibric acid salt.
  • Food Interaction: Fenofibrate absorption increases with food, while this compound’s food effects are undocumented .
  • Clinical Use: Fenofibrate is preferred for mixed dyslipidemia due to broader evidence .

Other Fibrates: Bezafibrate and Gemfibrozil

  • Bezafibrate : A dual PPAR-α/γ agonist with glucose-lowering effects, unlike this compound’s PPAR-α specificity .
  • Gemfibrozil: Non-esterified structure; potent triglyceride reduction but higher risk of myopathy compared to this compound .

Research Findings and Clinical Implications

  • Efficacy : this compound’s hypolipidemic effect surpasses Plafibride but lacks antiplatelet benefits .
  • Safety: No adverse effects were reported in trials, contrasting with older fibrates like Clofibrate .
  • Limitations: Limited modern clinical data and bioavailability studies compared to newer fibrates (e.g., Fenofibrate) .

Q & A

Q. What are the established molecular targets and mechanisms of action of Alufibrate in preclinical models?

To investigate this, researchers should:

  • Perform in vitro binding assays (e.g., surface plasmon resonance, radioligand displacement) to identify direct protein interactions .
  • Use gene expression profiling (RNA-seq or qPCR) to track downstream pathways affected by this compound in cell lines or tissue samples .
  • Validate findings with knockout/knockdown models to confirm target specificity.

Q. What standardized experimental models are recommended for assessing this compound’s efficacy in lipid regulation?

  • Use hyperlipidemic rodent models (e.g., ApoE⁻/⁻ mice) with controlled diets to evaluate lipid-lowering effects .
  • Employ dose-response studies to establish EC₅₀ values and therapeutic windows.
  • Include positive controls (e.g., fenofibrate) to benchmark efficacy .

Advanced Research Questions

Q. How can contradictory findings about this compound’s hepatotoxicity across in vivo studies be systematically resolved?

Methodological steps include:

  • Conducting meta-analyses of existing data to identify confounding variables (e.g., dosing regimens, species-specific metabolism) .
  • Applying sensitivity analysis to assess the robustness of conclusions to outlier datasets .
  • Designing cross-species comparative studies with harmonized protocols to isolate toxicity mechanisms .

Q. What strategies optimize this compound’s pharmacokinetic profile for enhanced CNS bioavailability?

  • Utilize physiologically based pharmacokinetic (PBPK) modeling to predict blood-brain barrier penetration .
  • Synthesize prodrug derivatives with improved lipophilicity and test their stability in cerebrospinal fluid (HPLC-MS/MS) .
  • Validate CNS efficacy via neuroinflammatory biomarkers (e.g., GFAP, IL-6) in animal models .

Q. How can this compound’s synergistic effects with other lipid-modulating agents be rigorously quantified?

  • Implement combinatorial dose-matrix screens in vitro to calculate combination indices (e.g., Chou-Talalay method) .
  • Apply multi-omics integration (proteomics + metabolomics) to identify emergent pathways in co-treatment scenarios .
  • Use Bayesian network analysis to model interaction probabilities and prioritize in vivo validation .

Methodological Frameworks

  • For Study Design : Adopt the PICOT framework to structure hypotheses (Population, Intervention, Comparison, Outcome, Time) .
  • For Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage and sharing .
  • For Contradiction Analysis : Use PRISMA guidelines for systematic reviews and meta-analyses to minimize bias .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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